Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate

Purity Quality Control Reproducibility

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate (CAS 889955-17-3) is a synthetic benzodioxane derivative containing a β‑keto ester motif. It belongs to the 1,4‑benzodioxane class, a privileged scaffold widely exploited in medicinal chemistry for designing ligands of nicotinic, α‑adrenergic, 5‑HT, and metabotropic glutamate receptors.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 889955-17-3
Cat. No. B3043641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate
CAS889955-17-3
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1COC2=CC=CC=C2O1
InChIInChI=1S/C13H14O5/c1-2-16-13(15)7-9(14)12-8-17-10-5-3-4-6-11(10)18-12/h3-6,12H,2,7-8H2,1H3
InChIKeyNKDFZZZPEMQLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate (CAS 889955-17-3): A Building Block for Medicinal Chemistry and Drug Discovery


Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate (CAS 889955-17-3) is a synthetic benzodioxane derivative containing a β‑keto ester motif [1]. It belongs to the 1,4‑benzodioxane class, a privileged scaffold widely exploited in medicinal chemistry for designing ligands of nicotinic, α‑adrenergic, 5‑HT, and metabotropic glutamate receptors . The compound is primarily sourced as a research chemical and building block for the synthesis of more complex pharmacologically active molecules.

Why Structural Analogs Cannot Simply Replace Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate in Research Applications


Even closely related analogs of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate—such as the methyl ester or positional isomers—exhibit quantifiable differences in lipophilicity, boiling point, rotatable bond count, and purity specifications [1]. These differences directly influence solubility, chromatographic behaviour, reactivity in condensation reactions, and the reproducibility of synthetic protocols. Substituting the ethyl ester for a methyl ester, or moving the oxo‑propanoate chain to a different ring position, alters the compound’s physicochemical and safety profile, making simple interchange unreliable without re‑optimisation of reaction conditions or purification workflows .

Product-Specific Quantitative Evidence Guide for Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate (CAS 889955-17-3)


Purity Specification Advantage: 98% vs. 95% for Reproducible Synthesis Outcomes

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is commercially available at a minimum purity specification of 98 % , whereas a widely distributed generic grade is offered only at 95 % . The 3‑percentage‑point purity gap reduces the likelihood of side‑product formation from impurities in multi‑step syntheses and improves batch‑to‑batch consistency.

Purity Quality Control Reproducibility

Physicochemical Differentiation from Methyl Ester Analog: LogP and Boiling Point Impact on Synthetic Workflows

Compared with its methyl ester analog Methyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-oxopropanoate (CAS 74053-95-5), the ethyl ester shows a higher computed logP (1.8 vs. ~1.3 ) and a higher predicted boiling point (357.5 °C vs. 344.1 °C ). The increased lipophilicity and boiling point affect partitioning in liquid‑liquid extraction and solvent removal during work‑up, respectively.

Lipophilicity Boiling Point Physicochemical Properties

β-Keto Ester Moiety Enables Diverse Synthetic Transformations Absent in Non‑Ketonic Analogs

The compound contains a β‑keto ester group (ethyl 3‑oxopropanoate) directly attached to the benzodioxane ring. This functional group is absent in analogs such as Ethyl 1,4-benzodioxan-2-carboxylate (CAS 63881-51-6), which bears only a simple ester [1]. The β‑keto ester enables Knoevenagel condensations, Michael additions, Biginelli reactions, and pyrazole/isooxazole heterocycle syntheses that are inaccessible to the simpler ester, thereby offering a broader palette of chemical derivatisations [1].

Synthetic Utility β-Keto Ester Building Block

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding and Physicochemical Profile

With 5 rotatable bonds [1], Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate possesses one additional rotatable bond compared to the methyl ester analog (4 rotatable bonds) . Rotatable bond count is a key parameter in drug‑likeness filters (e.g., Veber rules) and influences passive membrane permeability. The ethyl ester’s extra degree of freedom may allow it to sample a wider conformational space, which can be advantageous or detrimental depending on the target protein [1].

Conformational Flexibility Drug-Likeness Rotatable Bonds

Hazard Profile: Controlled Irritant Classification Informs Laboratory Safety and Procurement Decisions

The compound carries GHS07 hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This classification contrasts with some closely related benzodioxane esters that lack oral toxicity labelling, indicating that the specific substitution pattern of the β‑keto ester contributes to a more pronounced irritant profile. Laboratories procuring this compound must implement appropriate engineering controls and personal protective equipment that may not be required for simpler analogs.

Safety GHS Classification Handling

1,4-Benzodioxane Pharmacophore: A Privileged Scaffold in CNS Drug Discovery with Known Receptor Activity

The 1,4-benzodioxane nucleus is a validated privileged scaffold found in marketed drugs (e.g., doxazosin) and preclinical candidates targeting α‑adrenergic, 5‑HT, and metabotropic glutamate receptors . Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate presents this core with a reactive β‑keto ester handle at the 2‑position, a substitution pattern that has been explored in patent literature for mGluR modulation . While target‑specific quantitative potency data for this exact compound are not publicly available, the scaffold’s established pharmacophoric profile provides a rational basis for prioritising it over non‑benzodioxane building blocks in CNS‑oriented discovery programs.

Pharmacophore CNS Drug Discovery Privileged Scaffold

Best Application Scenarios for Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate (CAS 889955-17-3) Based on Quantitative Evidence


Medicinal Chemistry: CNS Receptor Modulator Library Synthesis

The 1,4-benzodioxane scaffold is a well‑established pharmacophore for CNS receptors, including α‑adrenergic and mGluR subtypes . Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate provides a reactive β‑keto ester handle for rapid diversification into receptor‑focused compound libraries. Its 98 % purity specification reduces the burden of post‑synthesis purification, making it suitable for parallel synthesis workflows where intermediate purity is critical for downstream screening data quality.

Synthetic Methodology Development: β-Keto Ester Reactivity Platform

The β‑keto ester functionality enables Knoevenagel, Michael, and heterocycle‑forming reactions that are inaccessible to simple benzodioxane esters . This makes the compound a valuable test substrate for developing new catalytic methods or for preparing diverse heterocyclic scaffolds (pyrazoles, isooxazoles, pyrimidines) in a single step. The higher boiling point (357.5 °C) compared with the methyl ester analog (344.1 °C) provides a wider thermal operating window for solvent‑free or high‑temperature reactions .

Analytical Reference Standard: Chromatography and Spectroscopy

The compound’s well‑defined physicochemical properties—logP 1.8, 5 hydrogen‑bond acceptors, 5 rotatable bonds —make it a suitable reference standard for calibrating reversed‑phase HPLC columns and for testing computational logP prediction models. Its distinct hazard profile (GHS07) also provides a test case for developing predictive toxicology models for benzodioxane esters.

Pharmacophore Exploration in CNS Drug Discovery

Given the privileged status of the 1,4-benzodioxane core in CNS pharmacology , the compound can serve as a starting point for fragment‑based or structure‑based drug design campaigns targeting α‑adrenergic or metabotropic glutamate receptors. The additional rotatable bond (5 vs. 4 in the methyl ester) [1] may be exploited to probe conformational preferences in receptor binding pockets, providing SAR insights that simpler analogs cannot.

Quote Request

Request a Quote for Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.